Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate is a complex organic compound belonging to the class of tetrahydropyridines, which are known for their diverse biological activities and structural versatility. This compound features a tetrahydropyridine ring substituted with a benzyl group and a phenylamino group, making it a subject of interest in medicinal chemistry and organic synthesis. The molecular formula is with a molecular weight of approximately 336.4 g/mol.
The compound is synthesized through multi-step organic reactions, often involving the reaction of benzylamine derivatives with pyridine precursors. It is primarily sourced from chemical suppliers and used in various research applications.
Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate is classified as:
The synthesis of Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves several steps:
One common synthetic route includes:
The molecular structure of Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate can be represented as follows:
CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3The InChI key for this compound is YMSABQGDWWTSPL-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes several notable chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its properties or create derivatives for specific applications.
The mechanism of action for Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with biological targets:
Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate exhibits several physical properties:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O2 |
| IUPAC Name | Ethyl 5-anilino... |
| InChI Key | YMSABQGDWWTSPL... |
Ethyl 1-Benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate has several scientific applications:
This compound's versatility makes it significant in both academic research and industrial applications.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4